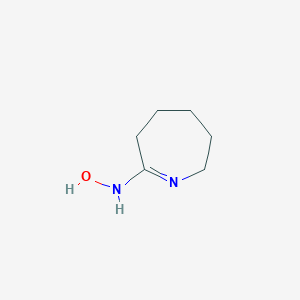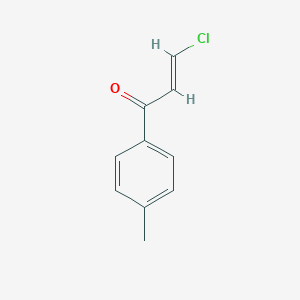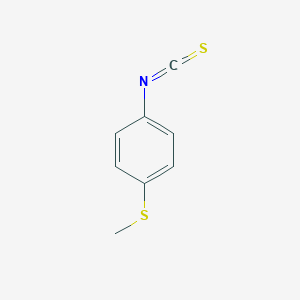
Azepan-2-one oxime
Overview
Description
Azepan-2-one oxime is a heterocyclic organic compound with the molecular formula C6H12N2O It is a derivative of azepan-2-one, where the oxime group is attached to the nitrogen atom
Mechanism of Action
Target of Action
Azepan-2-one oxime, a derivative of azepines, is a part of a larger family of seven-membered heterocycles . These heterocycles are known to exhibit diverse biological activities and are the structural basis of many biologically active substances . .
Mode of Action
It’s known that oximes, in general, can reactivate the enzyme acetylcholinesterase (ache), which is crucial in nerve function
Biochemical Pathways
Similar lactams such as 3-(acylamino)azepan-2-ones have been discovered as stable chemokine inhibitors and anti-inflammatory agents
Result of Action
Given the potential anti-inflammatory properties of similar compounds , it’s possible that this compound might have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepan-2-one oxime can be synthesized through several methods. One common approach involves the reaction of azepan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like methanol, and the mixture is stirred at room temperature until the formation of the oxime is complete .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Azepan-2-one oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the oxime group under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Azepan-2-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Comparison with Similar Compounds
Caprolactam: A similar compound used in the production of nylon.
Azepine: Another seven-membered heterocycle with different functional groups.
Oxazepine: Contains both oxygen and nitrogen in the ring structure.
Uniqueness: Azepan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-8-6-4-2-1-3-5-7-6/h9H,1-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOHPUOKXMNCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365248 | |
| Record name | Azepan-2-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19214-08-5 | |
| Record name | Azepan-2-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)











![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)
